molecular formula C9H13NO B1671444 3-(2-Aminopropyl)phenol CAS No. 1075-61-2

3-(2-Aminopropyl)phenol

Cat. No.: B1671444
CAS No.: 1075-61-2
M. Wt: 151.21 g/mol
InChI Key: WTDGMHYYGNJEKQ-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO. It is a phenolic compound characterized by the presence of an amino group attached to the propyl chain at the ortho position relative to the hydroxyl group on the benzene ring.

Scientific Research Applications

3-(2-Aminopropyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial materials

Safety and Hazards

3-(2-Aminopropyl)phenol is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminopropyl)phenol typically involves a multi-step process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including the use of propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. This four-step reaction yields this compound with a comprehensive yield of over 63%, making it suitable for industrial-scale production .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process is designed to be environmentally friendly and cost-effective, reducing the use of hazardous chemicals and improving overall yield .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminopropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(2-Aminopropyl)phenol involves its interaction with molecular targets such as enzymes and receptors. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This results in various physiological effects, including mydriasis (pupil dilation) when used in ophthalmic applications .

Comparison with Similar Compounds

    4-(2-Aminopropyl)phenol: Similar structure but with the amino group at the para position.

    2-(2-Aminopropyl)phenol: Amino group at the ortho position relative to the hydroxyl group.

    Hydroxyamphetamine: A derivative used in ophthalmic applications

Uniqueness: 3-(2-Aminopropyl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ortho-substitution pattern enhances its reactivity in electrophilic aromatic substitution reactions and influences its interaction with biological targets .

Properties

IUPAC Name

3-(2-aminopropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDGMHYYGNJEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864856
Record name 3-(2-Aminopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-61-2
Record name 3-(2-Aminopropyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gepefrine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-aminopropyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GEPEFRINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9JB0763SW
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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